N-(2-bromo-4-methylphenyl)ethanethioamide

Medicinal Chemistry Drug Design Computational Chemistry

Researchers requiring regioisomerically pure thioamide scaffolds face limited commercial availability of the 2-bromo,4-methyl substitution pattern. N-(2-bromo-4-methylphenyl)ethanethioamide (CAS 62248-11-7) addresses this gap as an AldrichCPR rare chemical. • Low computed TPSA of 44.1 Ų favors membrane permeability in SAR programs. • Aryl bromide handle enables Suzuki/Buchwald-Hartwig cross-coupling for probe conjugation. • Thioamide group serves as a metabolically stable amide isostere. Supplied as-is for early discovery; buyer assumes responsibility for identity/purity confirmation.

Molecular Formula C9H10BrNS
Molecular Weight 244.15 g/mol
CAS No. 62248-11-7
Cat. No. B12000854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)ethanethioamide
CAS62248-11-7
Molecular FormulaC9H10BrNS
Molecular Weight244.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=S)C)Br
InChIInChI=1S/C9H10BrNS/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
InChIKeyHTUKBMJVNZSABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-4-methylphenyl)ethanethioamide: Building Block Overview


N-(2-bromo-4-methylphenyl)ethanethioamide (CAS 62248-11-7), also known as N-(2-bromo-4-methylphenyl)thioacetamide, is a synthetic organic compound belonging to the thioamide class, with the molecular formula C9H10BrNS and a molecular weight of 244.15 g/mol . Its primary structural features are a 2-bromo-4-methylphenyl ring attached to an ethanethioamide moiety. This compound is characterized by key physicochemical properties, including a predicted XLogP of 2.4, one hydrogen bond donor, and one hydrogen bond acceptor [1]. It has a reported melting point of 85.5-87.5 °C (solvent: hexane/ethyl ether) . In procurement, it is recognized as an 'AldrichCPR' product, a designation for a collection of rare and unique chemicals supplied as-is, without standard analytical data or warranties, intended for early discovery research .

Thioamide building block for sulfur-heterocycle synthesis and isosteric replacement.

AldrichCPR rare chemical, supplied as-is for early discovery research; identity and purity confirmation are the user's responsibility.

Computational property profile (predicted XLogP, HBD, HBA) available to guide initial selection; experimental data limited.

N-(2-Bromo-4-methylphenyl)ethanethioamide vs. Analogs


In the selection of thioamide building blocks, substitution patterns on the phenyl ring critically dictate downstream chemical reactivity and biological interactions. For N-(2-bromo-4-methylphenyl)ethanethioamide (CAS 62248-11-7), the unique 2-bromo,4-methyl substitution pattern directly influences its physicochemical and electronic properties. Simple substitution with a positional isomer, such as 2-(3-bromo-4-methylphenyl)ethanethioamide (CAS 1935503-96-0) [1] or 2-(2-bromo-4-methylphenyl)ethanethioamide (CAS 2228882-85-5) [2], results in different molecular geometries and electronic distributions. This is evidenced by variations in computed properties like exact mass (242.9718 vs. 242.97173 Da) and topological polar surface area (44.1 Ų vs. 58.1 Ų) [3][4]. Such changes can significantly alter binding affinities to biological targets or the outcome of metal-catalyzed cross-coupling reactions. The 'AldrichCPR' designation further underscores that this is a specialty research chemical for which generic substitution is not supported or recommended, as the specific CAS number is the only guaranteed identifier for the intended molecular entity in scientific workflows .

Regioisomeric substitution (e.g., 2-(2-bromo-4-methylphenyl)ethanethioamide) alters TPSA and electronic properties, potentially shifting reactivity and biological interactions away from the intended profile.

The AldrichCPR designation ties identity to the specific CAS number; generic replacement risks procurement of a different molecular entity without guaranteed equivalence.

Classical amide analogs lack the C=S nucleophilicity and distinct reaction space of thioamides, limiting direct transfer of synthetic routes or isosteric design.

N-(2-Bromo-4-methylphenyl)ethanethioamide Differentiation Evidence


Structural Isomer TPSA Comparison

N-(2-bromo-4-methylphenyl)ethanethioamide (CAS 62248-11-7) exhibits distinct physicochemical properties compared to a key regioisomer, 2-(2-bromo-4-methylphenyl)ethanethioamide (CAS 2228882-85-5). This difference is quantifiable in computed descriptors that are critical for predicting drug-likeness, membrane permeability, and oral bioavailability. These properties are not interchangeable and can lead to significantly different behavior in biological assays or formulation studies [1][2].

TPSA Comparison
Head-to-head
Target TPSA: 44.1 Ų
Regioisomer TPSA: 58.1 Ų
Difference: 14.0 Ų lower
Supports membrane permeability screening; regioisomer not interchangeable.
Computational prediction; verify experimentally.
Medicinal Chemistry Drug Design Computational Chemistry

Thioamide Reactivity vs. Classical Amides

The thioamide functional group in N-(2-bromo-4-methylphenyl)ethanethioamide (C=S bond) confers distinct reactivity compared to its classical amide analog (C=O bond). This difference is not a general class property but is quantifiable in terms of bond length and energy, which translates into specific chemical behaviors. Thioamides are more nucleophilic at the sulfur atom and more prone to undergo reactions such as alkylation or metal coordination, enabling synthetic pathways not accessible to their amide counterparts [1].

Thioamide Reactivity
Class-level
C=S bond enables nucleophilic sulfur chemistry; distinct from classical C=O amides.
Enables sulfur-heterocycle construction and isosteric replacement strategies.
Reactivity context-dependent; class-level inference.
Organic Synthesis Peptide Chemistry Medicinal Chemistry

AldrichCPR Designation: Unique Procurement Status

N-(2-bromo-4-methylphenyl)ethanethioamide (CAS 62248-11-7) is supplied by Sigma-Aldrich as an 'AldrichCPR' product (Product Code 3164056) . This designation explicitly categorizes it as a rare and unique chemical within a curated collection for early-stage discovery research . This procurement status differentiates it from standard catalog compounds and implies limited availability and specific terms of sale, where the buyer assumes responsibility for identity and purity confirmation.

AldrichCPR Status
Specification review
Classified as AldrichCPR: rare/unique chemical, supplied as-is without standard analytical data or warranties.
Requires user identity and purity confirmation; not a commodity building block.
Procurement planning and acceptance of sale terms required.
Early Discovery Chemical Biology High-Throughput Screening

Antimicrobial and Antifungal Scaffold Potential

While no direct quantitative bioactivity data is available for N-(2-bromo-4-methylphenyl)ethanethioamide itself, studies on structurally related thioamides provide a class-level inference of its potential. For instance, a series of N-heterocyclic thioamides has been evaluated for antifungal activity against Candida albicans, with certain derivatives showing moderate activity [1]. Similarly, research on N-aryl alpha-haloamides, a related class, indicates fungistatic and fungicidal properties, with activity not simply attributable to bromine activation [2]. These findings suggest that the 2-bromo-4-methylphenyl thioamide scaffold may be a relevant starting point for antimicrobial lead optimization.

Antimicrobial Scaffold
Class-level
Related N-heterocyclic thioamides show moderate antifungal activity against Candida albicans.
Scaffold may support antimicrobial lead optimization campaigns.
No direct data for this compound; class-level inference only.
Antimicrobial Agents Antifungal Agents Drug Discovery

N-(2-Bromo-4-methylphenyl)ethanethioamide Applications


Heterocycle Synthesis via Thioamide Chemistry

This compound serves as a key building block in the synthesis of complex sulfur-containing heterocycles, such as thiazoles, thiazolines, and triazoles. Its unique 2-bromo,4-methyl substitution pattern and reactive thioamide group make it particularly valuable for constructing diverse chemical libraries for drug discovery. The 'AldrichCPR' designation ensures researchers access a rare and structurally defined starting material for novel synthetic routes, as described in methods for thioamide synthesis [1].

Lead Optimization and Isosteric Replacement

In medicinal chemistry, the thioamide moiety is a well-established isostere for the amide bond, often used to improve metabolic stability, enhance target affinity, or modulate lipophilicity. The computed lower TPSA (44.1 Ų) of CAS 62248-11-7 compared to its regioisomer (58.1 Ų) [2][3] suggests it may be a more suitable scaffold for designing compounds requiring improved membrane permeability. Its procurement is justified for systematic SAR (Structure-Activity Relationship) studies exploring the effects of bromine and methyl substitution on a thioamide core.

Antimicrobial and Antifungal Agent Development

Based on class-level evidence for the antimicrobial and antifungal potential of thioamides and related bromoacetamides [4][5], this compound can be used as a core scaffold for synthesizing and screening new generations of antifungal or antibacterial agents. Its structural features align with those found in compounds exhibiting moderate activity against pathogens like Candida albicans, making it a rational choice for early-stage discovery programs focused on infectious diseases.

Chemical Probes and Bioconjugates Development

The bromine atom on the phenyl ring provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the conjugation of the thioamide scaffold to biotin, fluorophores, or affinity tags, enabling the creation of novel chemical probes for target identification or mechanism-of-action studies. The compound's status as a rare 'AldrichCPR' item makes it a unique entry point for generating bespoke chemical tools not readily available from commercial sources.

Application
Selection Property
Validation Focus
Heterocycle Synthesis
Thioamide reactivity for sulfur-heterocycle construction
Synthetic route feasibility and product characterization
Lead Optimization (SAR)
Lower TPSA scaffold for membrane permeability studies
Permeability assay and SAR correlation
Antimicrobial Screening
Thioamide core with class-level antimicrobial reports
In vitro screening against target pathogens
Chemical Probe Development
Bromine handle for cross-coupling and conjugation
Probe functionality and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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